Molecular Weight Differentiation: Target Compound vs. 2-Isopropyl-Substituted Analog
The target compound (MW = 323.39 g/mol, C13H13N3O3S2) is 42.08 g/mol lighter than the 2-isopropyl-1-methyl-substituted analog 2-isopropyl-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034593-40-1; MW = 365.47 g/mol, C16H19N3O3S2). This reflects the absence of the isopropyl group at the imidazole 2-position . The lower molecular weight and reduced lipophilicity (estimated XLogP3 of 1.8 for a related 1-methylimidazole-4-sulfonamide vs. a higher value for the isopropyl analog) can favor improved aqueous solubility and compliance with Lipinski's Rule of 5 for oral bioavailability [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 323.39 g/mol; XLogP3 not directly measured but estimated lower than isopropyl analog based on fragment-based calculation |
| Comparator Or Baseline | 2-Isopropyl-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034593-40-1); MW = 365.47 g/mol |
| Quantified Difference | ΔMW = -42.08 g/mol; estimated ΔXLogP3 ≈ -0.8 to -1.2 log units |
| Conditions | Molecular formula and computed properties from PubChem and Chemsrc databases |
Why This Matters
For early-stage drug discovery screening, lower molecular weight and reduced lipophilicity correlate with better developability profiles, making the target compound a more tractable lead-like starting point than its bulkier isopropyl-substituted analog.
- [1] PubChem. N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide, CID 71806188. Computed XLogP3-AA: 1.8. Accessed April 2026. View Source
